molecular formula C11H15NO B1380308 1-(Aminomethyl)-3-methyl-2,3-dihydroinden-1-ol CAS No. 1226149-32-1

1-(Aminomethyl)-3-methyl-2,3-dihydroinden-1-ol

Cat. No.: B1380308
CAS No.: 1226149-32-1
M. Wt: 177.24 g/mol
InChI Key: APQGRIOPCCXHPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Aminomethyl)-3-methyl-2,3-dihydroinden-1-ol (CAS: 1409881-94-2; IUPAC name: 1-(methylaminomethyl)-2,3-dihydroinden-1-ol) is a bicyclic organic compound featuring a fused indenol scaffold with a methylaminomethyl substituent at position 1 and a methyl group at position 2. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.25 g/mol . Key structural characteristics include:

  • A partially saturated indenol ring system (2,3-dihydro-1H-inden-1-ol).
  • A secondary amine group (-NHCH₃) attached via a methylene bridge to the hydroxyl-bearing carbon.
  • A methyl substituent at position 3, contributing to steric and electronic modulation.

This compound is cataloged as a life science product with applications in pharmaceutical research, though specific biological data remain undisclosed .

Properties

IUPAC Name

1-(aminomethyl)-3-methyl-2,3-dihydroinden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-6-11(13,7-12)10-5-3-2-4-9(8)10/h2-5,8,13H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQGRIOPCCXHPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C12)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-3-methyl-2,3-dihydroinden-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reduction of a corresponding nitrile compound using hydrogenation techniques. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is often considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-3-methyl-2,3-dihydroinden-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-3-methyl-2,3-dihydroinden-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the compound may modulate enzymatic activities and signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differentiating features:

Compound Name Key Substituents Molecular Formula Functional Groups Key Differences Reference
1-(Aminomethyl)-3-methyl-2,3-dihydroinden-1-ol -NHCH₃ (C1), -CH₃ (C3) C₁₁H₁₅NO Alcohol, secondary amine Reference compound
3-(2-Hydroxyphenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-ol (aA) -C₆H₄OH (C3), -CH₃ (C1, C3) C₁₉H₂₂O₂ Phenolic hydroxyl, tertiary alkyl groups Aromatic hydroxyl and bulky trimethyl groups enhance steric hindrance
3-(4-Hydroxyphenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-ol (cC) -C₆H₄OH (C3, para), -CH₃ (C1, C3) C₁₉H₂₂O₂ Phenolic hydroxyl (para-substituted) Para-hydroxyphenyl group may alter solubility and hydrogen bonding
2-(2-Dimethylaminoethyl)-1-indanone -CO (C1), -CH₂N(CH₃)₂ (C2) C₁₂H₁₇NO Ketone, tertiary amine Ketone group increases electrophilicity; lacks hydroxyl group
3-Amino-2,3-dihydro-1H-inden-1-ol -NH₂ (C3), -OH (C1) C₉H₁₁NO Alcohol, primary amine Amino group at C3 instead of aminomethyl at C1
l-Butyl-3-methyl-2,3,4,5-tetrahydro-1H-indeno[1,2-c]pyrimidin-5-one Pyrimidinone ring fused at C1–C2 C₁₆H₂₂N₂O Lactam (pyrimidinone), tertiary amine Heterocyclic fusion alters ring strain and electronic properties

Physicochemical Properties

Limited experimental data are available for direct comparisons. However:

  • This compound is a powder at room temperature, with solubility influenced by its polar hydroxyl and amine groups .
  • Indenone derivatives (e.g., 2-(2-dimethylaminoethyl)-1-indanone): The ketone group enhances hydrophobicity compared to the alcohol-containing target compound .
  • Phenolic analogs (aA/cC): The hydroxyl groups may confer higher solubility in aqueous media compared to the methylaminomethyl substituent .

Biological Activity

1-(Aminomethyl)-3-methyl-2,3-dihydroinden-1-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings related to its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclic indene framework with an aminomethyl group and a hydroxyl group, contributing to its reactivity and biological activity. Its molecular formula is C11H13NC_{11}H_{13}N with a molecular weight of approximately 175.23 g/mol. The structural characteristics allow for various interactions with biological targets, which are pivotal in determining its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins, influencing their function. Furthermore, the compound may modulate enzymatic activities and various signaling pathways, leading to its observed effects in different biological contexts.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Preliminary studies suggest it may be effective against a range of bacterial strains, although specific data on its efficacy are still limited.

2. Anticancer Properties

The compound has shown potential as an anticancer agent through in vitro studies that demonstrate growth inhibition against various cancer cell lines. Its antiproliferative activity is significant, with GI50 values comparable to standard chemotherapeutic agents . Further investigations are necessary to elucidate the underlying mechanisms and optimize its structure for enhanced activity.

3. Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Its interaction with neurotransmitter systems could contribute to mood regulation and cognitive enhancement.

Table: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialEffective against various bacterial strains
AnticancerInhibits growth of cancer cell lines
NeuroprotectivePotential benefits in neurodegenerative diseases

Research Findings

Recent studies have focused on the synthesis of derivatives of this compound to enhance its biological activity. For instance, modifications to the indene structure or variations in the aminomethyl substituent have been explored to improve potency against specific targets .

Moreover, the compound's ability to penetrate cellular membranes and interact with intracellular targets suggests a multi-faceted approach in therapeutic applications. The exploration of structure-activity relationships (SAR) has been crucial in identifying key functional groups that enhance biological efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.